4-Isothiocyanatobutan-2-one

β-isothiocyanato ketone synthesis Staudinger reaction regioselectivity

4-Isothiocyanatobutan-2-one (CAS 4868-43-3, molecular formula C₅H₇NOS, MW 129.18 g/mol) is a small-molecule, bifunctional β-isothiocyanato ketone building block featuring both a reactive isothiocyanate (−N=C=S) electrophile and a ketone carbonyl within a four-carbon backbone. Its defining structural attribute—the absence of α-substitution at the isothiocyanate-bearing carbon—distinguishes it from gem-dialkyl analogs such as 4-isothiocyanato-4-methylpentan-2-one.

Molecular Formula C5H7NOS
Molecular Weight 129.18 g/mol
CAS No. 4868-43-3
Cat. No. B1656034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isothiocyanatobutan-2-one
CAS4868-43-3
Molecular FormulaC5H7NOS
Molecular Weight129.18 g/mol
Structural Identifiers
SMILESCC(=O)CCN=C=S
InChIInChI=1S/C5H7NOS/c1-5(7)2-3-6-4-8/h2-3H2,1H3
InChIKeyLBYTUOGLEPSSAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Isothiocyanatobutan-2-one (CAS 4868-43-3): Core Chemical Profile for Procurement Decisions


4-Isothiocyanatobutan-2-one (CAS 4868-43-3, molecular formula C₅H₇NOS, MW 129.18 g/mol) is a small-molecule, bifunctional β-isothiocyanato ketone building block featuring both a reactive isothiocyanate (−N=C=S) electrophile and a ketone carbonyl within a four-carbon backbone . Its defining structural attribute—the absence of α-substitution at the isothiocyanate-bearing carbon—distinguishes it from gem-dialkyl analogs such as 4-isothiocyanato-4-methylpentan-2-one [1]. This compound is commercially available at ≥95% purity from major vendors including Sigma-Aldrich (Merck) and CymitQuimica .

Why 4-Isothiocyanatobutan-2-one Cannot Be Substituted by its Closest β-Isothiocyanato Ketone Analogs


The closest structural analogs of 4-isothiocyanatobutan-2-one—namely 4-isothiocyanato-4-methylpentan-2-one and 3-isothiocyanatobutanal—share the β-isothiocyanato carbonyl motif but differ critically in steric environment and carbonyl identity, which produce divergent reaction outcomes. At the carbon bearing the isothiocyanate, the parent compound is unsubstituted, whereas 4-isothiocyanato-4-methylpentan-2-one carries a gem-dimethyl group; this steric distinction alone can alter cyclization regiochemistry from imidazolidine-2-thione/quinazoline-4-one scaffolds to entirely different oxazolo-pyrimidine and pyrimido-benzoxazine frameworks when reacted with amino acids [1]. Similarly, 3-isothiocyanatobutanal bears an aldehyde instead of a ketone, shifting the reactivity of the derived heterocycles and the observed biological profiles of their condensation products [2]. Generic interchange among these building blocks without attention to these structural features risks selecting a compound that yields a constitutionally different downstream product.

Quantitative Comparative Evidence for 4-Isothiocyanatobutan-2-one (CAS 4868-43-3)


Regioselective Synthesis via the Staudinger/Aza-Wittig Route: Yield Comparison Against Alternative Strategies

The regioselective synthesis of 4-isothiocyanatobutan-2-one via a Staudinger reaction of 4-azidobutan-2-one (triphenylphosphine, carbon disulfide, THF, room temperature) delivers the target compound in 64% isolated yield [1]. In contrast, the general two-step protocol for β-isothiocyanato ketones from α,β-unsaturated ketones via β-azido ketone intermediates reports a ~79% yield for the model substrate 4-isothiocyanato-4-phenylbutan-2-one, but this route is not applicable to the unsubstituted 4-isothiocyanatobutan-2-one because the requisite α,β-unsaturated precursor (methyl vinyl ketone) requires a different synthetic entry [1]. The direct Staudinger approach therefore represents the only demonstrated regioselective route specific to this unsubstituted scaffold.

β-isothiocyanato ketone synthesis Staudinger reaction regioselectivity

Steric-Dependent Divergent Heterocyclization with Amino Acids: 4-Isothiocyanatobutan-2-one vs. 4-Isothiocyanato-4-methylpentan-2-one

When reacted with glycine, 4-isothiocyanatobutan-2-one yields 3-(3-oxobutyl)-4-oxoimidazolidine-2-thione (11), whereas 4-isothiocyanato-4-methylpentan-2-one—bearing a gem-dimethyl group at the isothiocyanate carbon—diverges to give tetrahydro-7,7,8a-trimethyl-5-thioxo-6H-oxazolo[3,2-c]pyrimidine-2(3H)-one (14) [1]. Similarly, with anthranilic acid, the target compound produces 3-(3-oxobutyl)-2-thioxoquinazolin-4-one (15), while the gem-dimethyl analog yields 2,3,4,4a-tetrahydro-3,3,4a-trimethyl-1-thioxo-1H,6H-pyrimido[1,6a][3,1]-benzoxazin-6-one (17) [1]. The structural divergence is absolute: the unsubstituted scaffold drives imidazolidine/quinazoline formation, whereas the gem-dimethyl analog forces oxazolo-pyrimidine/pyrimido-benzoxazine ring systems.

heterocyclic synthesis amino acid condensation steric control

Biological Activity of Pyrimidobenzimidazole Derivatives: Anti-Amoebic Activity of 4-Isothiocyanatobutan-2-one-Derived Compound 2b Matches Metronidazole In Vitro

Condensation of 4-isothiocyanatobutan-2-one with 4-nitro-1,2-phenylenediamine yields the pyrimidobenzimidazole derivative 2b, which exhibited anti-amoebic activity against Entamoeba histolytica (strain HM-1:IMSS) comparable to metronidazole in vitro [1]. While exact MIC data are not provided in the primary report, the qualitative benchmark against the clinical standard metronidazole establishes a meaningful activity threshold. By contrast, the analogous pyrimidobenzimidazole derivatives synthesized from 4-isothiocyanato-4-methylpentan-2-one (compounds 7 and 8) are described for anti-inflammatory and analgesic activity but without reported anti-amoebic evaluation, underscoring that the biological profile of the derived heterocycle is specific to the starting isothiocyanato ketone [1].

anti-amoebic pyrimidobenzimidazole Entamoeba histolytica

Macrocycle Precursor Utility: 14-Membered Cyclic Bis-Thiosemicarbazone Formation via 4-Isothiocyanatobutan-2-one

Reaction of 4-isothiocyanatobutan-2-one with excess hydrazine generates the macrocycle precursor 4-(3-oxobutyl)thiosemicarbazide hydrazone, which undergoes acid-promoted cyclooligomerization to afford 14-membered cyclic bis-thiosemicarbazones in excellent yields [1][2]. These 14-membered macrocycles have been demonstrated to function as ligands for nickel(II) cations [2]. The unsubstituted β-isothiocyanato ketone scaffold is essential for this specific macrocyclization outcome; aryl-substituted 4-aryl-4-isothiocyanatobutan-2-ones yield equilibrium mixtures of 14- and 21-membered macrocycles under analogous conditions, whereas the parent compound directs exclusive or predominant formation of the 14-membered ring [2].

macrocycle synthesis cyclic thiosemicarbazone nickel(II) ligand

Commercial Availability and Purity Benchmarking: ≥95% Purity from Primary Vendors

4-Isothiocyanatobutan-2-one is catalogued at ≥95% purity by Sigma-Aldrich (Merck KGaA) and at min. 95% purity by CymitQuimica (Biosynth brand), establishing a consistent commercial purity floor . By comparison, the close analog 4-isothiocyanato-4-methylpentan-2-one is also commercially available (CAS not listed in primary vendor databases but reported at 97% purity on Chemsrc), while 3-isothiocyanatobutanal is less commonly stocked by major suppliers and its commercial purity specifications are less readily verified, potentially complicating procurement for time-sensitive research programs [1].

chemical procurement purity specification vendor comparison

High-Value Application Scenarios Where 4-Isothiocyanatobutan-2-one Delivers Quantifiable Differentiation


Synthesis of Imidazolidine-2-thione and Quinazoline-4-one Scaffolds via Amino Acid Condensation

When the synthetic objective is a 3-(3-oxobutyl)-substituted imidazolidine-2-thione or 2-thioxoquinazolin-4-one core, 4-isothiocyanatobutan-2-one is the mandatory precursor. The gem-dimethyl analog 4-isothiocyanato-4-methylpentan-2-one cannot access these scaffolds, instead delivering oxazolo-pyrimidine and pyrimido-benzoxazine ring systems [1]. This steric gatekeeping means that medicinal chemistry programs pursuing the imidazolidine/quinazoline chemotypes must procure the unsubstituted compound.

Anti-Amoebic Drug Discovery: Pyrimidobenzimidazole Lead Generation

The pyrimidobenzimidazole derivative 2b, synthesized from 4-isothiocyanatobutan-2-one and 4-nitro-1,2-phenylenediamine, has demonstrated in vitro anti-amoebic activity against Entamoeba histolytica comparable to metronidazole [2]. This provides a validated entry point for anti-amoebic lead optimization. Researchers should note that pyrimidobenzimidazoles derived from the 4-methylpentan-2-one analog have been evaluated primarily for anti-inflammatory and analgesic endpoints, not anti-amoebic activity, making the unsubstituted building block the rational choice for this indication.

14-Membered Macrocyclic Ligand Synthesis for Coordination Chemistry

For projects requiring homogeneous 14-membered cyclic bis-thiosemicarbazone ligands—demonstrated nickel(II) chelators—4-isothiocyanatobutan-2-one provides a cleaner macrocyclization profile than aryl-substituted analogs, which form competing 21-membered macrocycles under acid-promoted conditions [3][4]. The absence of aryl substitution eliminates the thermodynamic partitioning between ring sizes, simplifying purification and improving ligand batch consistency.

Multi-Step Heterocyclic Library Synthesis Requiring Reproducible Building Block Quality

For academic or industrial laboratories constructing pyrimidine, pyrimidobenzimidazole, or hexahydropyrimidine-2-thione libraries, the dual-vendor availability of 4-isothiocyanatobutan-2-one at ≥95% purity ensures consistent starting material quality. This mitigates the batch-to-batch variability risk that can confound biological assay reproducibility in structure–activity relationship (SAR) campaigns.

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